molecular formula C22H25N5O3 B11250142 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide

Cat. No.: B11250142
M. Wt: 407.5 g/mol
InChI Key: BVHHOOUFOWZFLO-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a phenyl ring substituted with dimethoxy groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with dimethylamino group: The pyrimidine ring is then reacted with dimethylamine in the presence of a catalyst to introduce the dimethylamino group.

    Coupling with the phenyl ring: The substituted pyrimidine is coupled with a phenyl ring containing methoxy groups through a nucleophilic aromatic substitution reaction.

    Formation of the benzamide: Finally, the compound is converted to a benzamide by reacting with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways due to its unique structure and functional groups.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzoate
  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzylamine

Uniqueness

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various scientific applications.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H25N5O3/c1-14-12-20(27(2)3)26-22(23-14)25-17-9-7-16(8-10-17)24-21(28)15-6-11-18(29-4)19(13-15)30-5/h6-13H,1-5H3,(H,24,28)(H,23,25,26)

InChI Key

BVHHOOUFOWZFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N(C)C

Origin of Product

United States

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